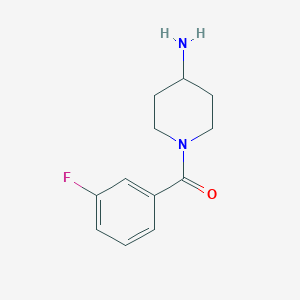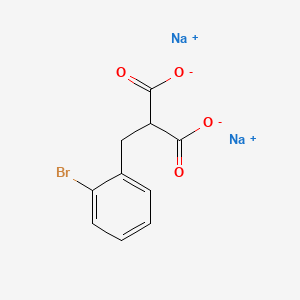
Sodium 2-(2-bromobenzyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-bromobenzyl)malonate: is an organic compound with the molecular formula C₁₀H₇BrNa₂O₄ . It is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a 2-bromobenzyl group. This compound is primarily used in organic synthesis and research applications due to its unique reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2-(2-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 2-bromobenzyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Sodium 2-(2-bromobenzyl)malonate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the malonate moiety.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution: Various substituted malonates.
Oxidation: Brominated carboxylic acids.
Reduction: Debrominated malonates.
Hydrolysis: Malonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2-(2-bromobenzyl)malonate is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme mechanisms and metabolic pathways involving malonate derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Sodium 2-(2-bromobenzyl)malonate involves its reactivity as a nucleophile and its ability to form stable enolate intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new carbon-carbon bonds. The bromine atom in the compound can also undergo substitution reactions, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Sodium malonate: The sodium salt of malonic acid, used in biochemical studies.
2-Bromobenzyl bromide: A brominated benzyl compound used as an alkylating agent.
Uniqueness: Sodium 2-(2-bromobenzyl)malonate is unique due to the presence of both the malonate and bromobenzyl groups, which confer distinct reactivity and versatility in chemical reactions. This combination allows for the synthesis of complex molecules that are not easily accessible using simpler malonate derivatives.
Eigenschaften
Molekularformel |
C10H7BrNa2O4 |
|---|---|
Molekulargewicht |
317.04 g/mol |
IUPAC-Name |
disodium;2-[(2-bromophenyl)methyl]propanedioate |
InChI |
InChI=1S/C10H9BrO4.2Na/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15;;/h1-4,7H,5H2,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
InChI-Schlüssel |
JJKWTSRTUKXEGJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(C(=O)[O-])C(=O)[O-])Br.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
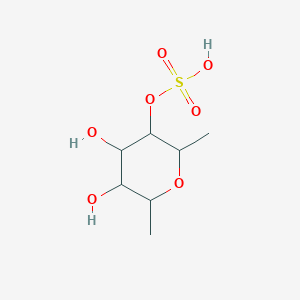
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
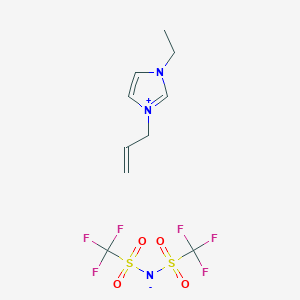

![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12504187.png)
![3-(furan-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12504192.png)
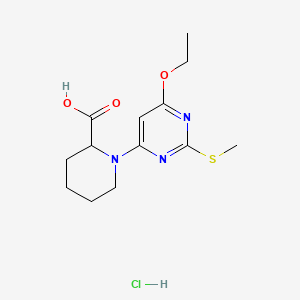
![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B12504205.png)
![3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid](/img/structure/B12504220.png)
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)
